molecular formula C15H20N4O3 B2670842 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1171855-44-9

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2670842
CAS No.: 1171855-44-9
M. Wt: 304.35
InChI Key: FUYLOOHYNQQCKE-UHFFFAOYSA-N
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Description

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
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Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring linked to an oxadiazole and isoxazole moiety. This combination may contribute to its pharmacological properties.

ComponentStructure
PiperidinePiperidine
OxadiazoleOxadiazole
IsoxazoleIsoxazole

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the oxadiazole ring through cyclization of hydrazides.
  • Attachment of the piperidine ring via nucleophilic substitution.
  • Incorporation of the isoxazole ring through cross-coupling reactions.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary investigations suggest that the compound may possess antitumor properties. In vitro assays demonstrated that related oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development .

The biological activity is hypothesized to stem from the ability of the compound to interact with specific biological targets, potentially inhibiting key enzymes or disrupting cellular processes. For example, some oxadiazoles have been shown to inhibit type III secretion systems in pathogenic bacteria .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effects of various oxadiazole derivatives, including those structurally related to our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 64 µg/mL .

Study 2: Antitumor Screening

In another investigation focusing on antitumor activity, compounds similar to this compound were tested against human pancreatic cancer cell lines. The results suggested a concentration-dependent inhibition of tumor cell proliferation .

Scientific Research Applications

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes involved in disease processes. For instance:

  • Sirtuin 2 Inhibition : The oxadiazole moiety may interact with Sirtuin 2, an enzyme implicated in cancer and neurodegenerative diseases .
  • Carbonic Anhydrase Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a role in various physiological processes .

Receptor Modulation

The piperidine ring enhances the compound's affinity for neurotransmitter receptors:

  • Dopamine and Serotonin Receptors : Preliminary studies suggest modulation of these receptors may provide therapeutic effects for neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Derivatives of the compound have demonstrated significant antimicrobial properties against various pathogens:

  • In vitro Studies : Laboratory tests have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of the compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was attributed to the inhibition of Sirtuin 2, leading to increased acetylation of p53, a key regulator of cell cycle and apoptosis .

Case Study 2: Neurological Disorders

In a preclinical model of Parkinson's disease, administration of the compound improved motor functions and reduced neuroinflammation. This effect was linked to its ability to modulate dopamine receptors and inhibit inflammatory pathways .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-9(2)13-16-17-14(21-13)11-4-6-19(7-5-11)15(20)12-8-10(3)22-18-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYLOOHYNQQCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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